Navigating the Landscape of Oxo-Fatty Acids: A Technical Guide to 9-Oxotetradecanoic Acid and its Isomers
Navigating the Landscape of Oxo-Fatty Acids: A Technical Guide to 9-Oxotetradecanoic Acid and its Isomers
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Oxo-Fatty Acids in Cellular Signaling and Disease
Fatty acids, long recognized for their fundamental roles in energy storage and as structural components of cell membranes, are now increasingly appreciated as critical signaling molecules. The introduction of an oxo (or keto) group into the acyl chain of a fatty acid gives rise to a class of molecules known as oxo-fatty acids (OFAs). This modification dramatically alters the molecule's chemical properties and biological activities, transforming it from a simple metabolite into a potent modulator of cellular processes. This guide provides a comprehensive technical overview of 9-Oxotetradecanoic acid, a representative long-chain saturated oxo-fatty acid. Due to the limited availability of a specific CAS Registry Number for the 9-oxo isomer, this document will also draw upon data from its isomers and related compounds to provide a thorough understanding of this emerging class of bioactive lipids.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of the chemical identity of a molecule is paramount for reproducible research. While a dedicated CAS Registry Number for 9-Oxotetradecanoic acid is not readily found in major chemical databases, several of its isomers are well-characterized.
Chemical Identifiers of Oxotetradecanoic Acid Isomers
The lack of a specific CAS number for 9-Oxotetradecanoic acid suggests it may not have been uniquely registered or extensively studied as an isolated compound. However, the identifiers for other positional isomers provide a crucial reference point for this class of molecules.
| Isomer | CAS Number | PubChem CID |
| 2-Oxotetradecanoic acid | 25575-65-9[1] | 5312894[1] |
| 3-Oxotetradecanoic acid | Not Available[2] | 454064 |
| 4-Oxotetradecanoic acid | Not Available | 5282991 |
| 7-Oxotetradecanoic acid | 54527-27-4[3] | 14402359[3] |
Synonyms: 9-Ketomyristic acid, 9-Oxomyristic acid
Molecular Formula: C₁₄H₂₆O₃
Molecular Weight: 242.35 g/mol
Physicochemical Properties
The physicochemical properties of oxo-fatty acids are influenced by the position of the keto group along the carbon chain. The data for related isomers can be used to predict the general characteristics of 9-Oxotetradecanoic acid.
| Property | Predicted/Exemplar Value | Source |
| Physical State | Solid | General observation for long-chain saturated fatty acids |
| Melting Point | Varies by isomer | N/A |
| Boiling Point | Varies by isomer | N/A |
| Water Solubility | Low | General property of long-chain fatty acids |
| pKa | ~4.5 - 5.0 | Predicted based on carboxylic acid moiety |
| LogP | ~4.0 - 5.5 | Predicted based on structure |
Part 2: Synthesis and Characterization
The synthesis and purification of specific oxo-fatty acid isomers are critical for their study. The most common laboratory-scale synthesis involves the oxidation of the corresponding hydroxy-fatty acid.
General Synthesis of Oxo-Fatty Acids
A general and reliable method for the synthesis of oxo-fatty acids is the oxidation of their corresponding hydroxy-fatty acid precursors. This approach offers high chemoselectivity and good yields.
Diagram of a General Synthetic Pathway for Oxo-Fatty Acids:
Caption: General synthetic route for oxo-fatty acids.
Experimental Protocol: Oxidation of a Hydroxy-Fatty Acid (General Procedure)
-
Dissolution: Dissolve the hydroxy-fatty acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane; 1.1-1.5 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction and purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final oxo-fatty acid product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Analytical Characterization
The characterization of oxo-fatty acids requires a combination of chromatographic and spectroscopic techniques to confirm the position of the oxo group and ensure isomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of fatty acids, typically after derivatization to their more volatile methyl esters (FAMEs). The fragmentation patterns in the mass spectrum can help to elucidate the position of the keto group.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the analysis of intact oxo-fatty acids without derivatization, which can be advantageous for complex biological samples.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, including the chemical shifts of protons and carbons adjacent to the carbonyl group, which are diagnostic for the position of the oxo functionality.[7]
Part 3: Biological Significance and Potential Applications
While research specifically on 9-Oxotetradecanoic acid is limited, the broader class of saturated oxo-fatty acids (SOFAs) is gaining recognition as endogenous bioactive lipids with diverse physiological and pathological roles.
Cellular and Metabolic Functions
Saturated fatty acids and their derivatives are integral to numerous cellular functions.[8][9] The introduction of an oxo group can modulate these activities, leading to specific biological outcomes.
-
Intermediates in Metabolism: Oxo-fatty acids are intermediates in fatty acid metabolism, including β-oxidation.[10]
-
Signaling Molecules: Emerging evidence suggests that SOFAs can act as signaling molecules, influencing various cellular pathways.
-
Modulation of Inflammation: Some oxo-fatty acids have been shown to possess anti-inflammatory properties.[11]
-
Antimicrobial Activity: Fatty acids and their derivatives can exhibit antimicrobial properties against a range of pathogens.[12]
Diagram of Potential Cellular Roles of Oxo-Fatty Acids:
Caption: Potential biological roles of oxo-fatty acids.
Potential Therapeutic Applications
The diverse biological activities of oxo-fatty acids suggest their potential as therapeutic agents or as targets for drug development in various disease contexts.
-
Metabolic Diseases: Given their role in fatty acid metabolism, dysregulation of oxo-fatty acid levels may be implicated in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[13]
-
Inflammatory Disorders: The anti-inflammatory properties of certain oxo-fatty acids make them interesting candidates for the treatment of chronic inflammatory diseases.
-
Infectious Diseases: The antimicrobial activity of fatty acids could be harnessed for the development of new anti-infective agents.[12]
-
Cancer: Some studies have indicated that certain saturated oxo-fatty acids can inhibit the growth of cancer cells, suggesting a potential role in oncology research.[14]
Conclusion
9-Oxotetradecanoic acid, as a member of the emerging class of saturated oxo-fatty acids, represents a promising area for future research. While specific data for this isomer remains scarce, the collective knowledge of its isomers and related compounds provides a solid foundation for further investigation. The continued exploration of the synthesis, characterization, and biological functions of these molecules will undoubtedly unveil novel insights into cellular signaling and may pave the way for new therapeutic strategies in a range of human diseases.
References
-
Journal of Medicinal Chemistry. Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. Available from: [Link]
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available from: [Link]
-
Journal of Preventive and Therapeutic Medicine. How important are fatty acids in human health and can they be used in treating diseases?. Available from: [Link]
-
PubChem. 7-Oxotetradecanoic acid. Available from: [Link]
-
LIPID MAPS® Structure Database (LMSD). Lipid Classification System. Available from: [Link]
-
Nutrients. The Complex and Important Cellular and Metabolic Functions of Saturated Fatty Acids. Available from: [Link]
-
Journal of Lipid Research. Update on LIPID MAPS classification, nomenclature, and shorthand notation for MS-derived lipid structures. Available from: [Link]
-
AOCS. Analysis of Oxidized Fatty Acids. Available from: [Link]
-
Journal of Animal Science and Biotechnology. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties. Available from: [Link]
-
FooDB. Showing Compound 3-Oxotetradecanoic acid (FDB027877). Available from: [Link]
-
Cells. Molecular Mechanisms and the Role of Saturated Fatty Acids in the Progression of Non-Alcoholic Fatty Liver Disease. Available from: [Link]
-
AOCS. Formation of Epoxy-, Keto- and Hydroxy-Fatty Acids. Available from: [Link]
-
Organic Letters. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Available from: [Link]
-
ResearchGate. Identification of the saturated oxo fatty acids in cheese. Available from: [Link]
-
MetwareBio. Saturated Fatty Acids: Health Effects, Dietary Sources, and SCFA Insights. Available from: [Link]
-
Cardiff University. Update on LIPID MAPS classification, nomenclature, and shorthand notation for MS-derived lipid structures. Available from: [Link]
-
PubChem. 2-Oxotetradecanoic acid. Available from: [Link]
-
Eurofins USA. The Essential Guide to Fatty Acid Analysis. Available from: [Link]
-
AOCS. Oxo Fatty Acids. Available from: [Link]
-
Harper's Illustrated Biochemistry. Oxidation of Fatty Acids and Ketogenesis. Available from: [Link]
-
Taylor & Francis. Long chain fatty acid – Knowledge and References. Available from: [Link]
-
Arabian Journal of Chemistry. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. Available from: [Link]
-
StatPearls. Biochemistry, Ketogenesis. Available from: [Link]
-
LIPID MAPS®. Lipid Classification System. Available from: [Link]
-
CAS Common Chemistry. Tetradecanoic acid, 2-ethyl-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester. Available from: [Link]
-
Journal of Pharmacy & Pharmacognosy Research. Omega-3 fatty acids as therapeutic drugs. Available from: [Link]
-
Harvard T.H. Chan School of Public Health. Fats, stress, death: Uncovering the toxic effects of saturated fatty acids on cells. Available from: [Link]
-
Babraham Institute. Update of the LIPID MAPS comprehensive classification system for lipids. Available from: [Link]
-
ResearchGate. Potential Applications of Antimicrobial Fatty Acids in Medicine, Agriculture and Other Industries. Available from: [Link]
-
Dr. Ryu. Biological importance of Saturated Fat. Available from: [Link]
Sources
- 1. 2-Oxotetradecanoic acid | C14H26O3 | CID 5312894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Oxotetradecanoic acid (FDB027877) - FooDB [foodb.ca]
- 3. 7-Oxotetradecanoic acid | C14H26O3 | CID 14402359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aocs.org [aocs.org]
- 8. The Complex and Important Cellular and Metabolic Functions of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drryu.co.uk [drryu.co.uk]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. jppres.com [jppres.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms and the Role of Saturated Fatty Acids in the Progression of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxo fatty acids | Cyberlipid [cyberlipid.gerli.com]
